6-Propoxypyrimidin-4-amine
Description
Overview of Pyrimidine (B1678525) Heterocycles in Chemical and Biological Sciences
Pyrimidines are six-membered heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. wjarr.comnih.gov This fundamental structure is a cornerstone of life itself, forming the backbone of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids (DNA and RNA). scialert.netsemanticscholar.orgscispace.com Beyond their role in genetics, pyrimidine rings are found in a variety of other biologically crucial molecules, including vitamin B1 (thiamine) and folic acid. scialert.netscispace.com The prevalence of the pyrimidine motif in nature underscores its significance and has made it a "privileged scaffold" in the eyes of medicinal chemists. scialert.netsemanticscholar.org The inherent biological relevance of pyrimidines means that their derivatives can readily interact with enzymes and other cellular components, making them attractive candidates for drug development. researchgate.net
Importance of Substituted Pyrimidines as Versatile Scaffolds in Medicinal Chemistry
The true power of the pyrimidine core lies in its versatility. The pyrimidine ring can be readily modified at various positions, allowing for the creation of a vast library of substituted pyrimidines with diverse pharmacological properties. benthamdirect.com This synthetic tractability has enabled chemists to design and synthesize pyrimidine derivatives that target a wide spectrum of biological processes. benthamdirect.com Consequently, substituted pyrimidines have been successfully developed into drugs with a remarkable range of therapeutic applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. wjarr.combenthamdirect.comgsconlinepress.comnih.govorientjchem.org The ability to fine-tune the biological activity of these compounds by altering their substitution patterns is a key driver of their enduring importance in medicinal chemistry. benthamdirect.com
Historical Context and Current Landscape of Pyrimidine Derivative Research
The history of pyrimidine chemistry dates back to 1818 when Brugnatelli isolated alloxan, the first pyrimidine derivative, through the oxidation of uric acid. gsconlinepress.com The term "pyrimidine" itself was coined in 1885 by Pinner. nih.gov Since these early discoveries, research into pyrimidine derivatives has expanded exponentially. gsconlinepress.com The initial focus on their role in nucleic acids has broadened to encompass a vast and ever-growing range of therapeutic applications. semanticscholar.orggsconlinepress.com
The current research landscape is characterized by a continued and intensified effort to explore the therapeutic potential of novel pyrimidine derivatives. gsconlinepress.comgsconlinepress.comresearchgate.net Modern research leverages advanced synthetic methodologies to create increasingly complex and targeted molecules. gsconlinepress.com A significant area of focus is the development of pyrimidine-based inhibitors of various enzymes, such as kinases and proteases, which are often implicated in diseases like cancer. evitachem.com Furthermore, the rise of multidrug-resistant pathogens has spurred the investigation of pyrimidine analogs as novel antimicrobial agents. researchgate.net The ongoing exploration of pyrimidine chemistry promises to yield new and improved treatments for a wide range of human diseases. nih.govgsconlinepress.comgsconlinepress.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
3289-44-9 |
|---|---|
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
6-propoxypyrimidin-4-amine |
InChI |
InChI=1S/C7H11N3O/c1-2-3-11-7-4-6(8)9-5-10-7/h4-5H,2-3H2,1H3,(H2,8,9,10) |
InChI Key |
IIZMHOOXIWNZQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC=NC(=C1)N |
Origin of Product |
United States |
Advanced Structural Elucidation and Stereochemical Characterization of Pyrimidine Analogues
Spectroscopic Methods for Higher-Order Structural Analysis
Modern spectroscopic techniques offer powerful tools for the detailed structural analysis of chiral molecules like pyrimidine (B1678525) analogues. These methods are essential for determining the absolute configuration and conformational preferences, which are critical for their interaction with biological targets.
Chiroptical Spectroscopy (ORD, ECD, VCD) for Absolute Configuration Assignment
Chiroptical spectroscopy, which includes Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD), is indispensable for determining the absolute configuration of chiral molecules in solution. researchgate.netnih.govmdpi.comnih.govmdpi.com These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. mdpi.com
Optical Rotatory Dispersion (ORD) measures the rotation of plane-polarized light as a function of wavelength. researchgate.net The resulting ORD curve can be used to assign the absolute configuration by comparing it with the known spectra of related compounds.
Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. nih.gov The resulting spectrum, characterized by positive or negative Cotton effects, is highly sensitive to the stereochemistry of the molecule. For complex molecules, the experimental ECD spectrum is often compared with quantum-chemically calculated spectra for different stereoisomers to make an unambiguous assignment of the absolute configuration. nih.gov
Vibrational Circular Dichroism (VCD) is the infrared counterpart of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. nih.govnih.govspectroscopyeurope.com VCD provides detailed information about the stereochemistry of the entire molecule, as it probes the chirality of vibrational transitions. nih.govspectroscopyeurope.com The comparison of experimental VCD spectra with those predicted by Density Functional Theory (DFT) calculations has become a reliable method for the absolute configuration assignment of complex natural products and synthetic molecules. nih.govrsc.org
Below is a hypothetical data table illustrating the kind of information obtained from chiroptical spectroscopy for a chiral pyrimidine analogue.
| Spectroscopic Technique | Wavelength/Wavenumber | Observed Signal | Calculated Signal (S-enantiomer) | Assignment |
| ORD | 589 nm (D-line) | +15.2° | +14.8° | S |
| ECD | 265 nm | +3.2 mdeg | +3.5 mdeg | S |
| VCD | 1650 cm⁻¹ | +1.8 x 10⁻⁴ | +2.1 x 10⁻⁴ | S |
| VCD | 1580 cm⁻¹ | -0.9 x 10⁻⁴ | -1.1 x 10⁻⁴ | S |
X-ray Crystallography in Determining Ligand-Protein Complexes
The process involves crystallizing the protein in complex with the pyrimidine ligand and then bombarding the crystal with X-rays. The diffraction pattern produced is used to calculate an electron density map, from which the atomic structure of the complex can be determined. nih.govspringernature.com This detailed structural information reveals the key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the pyrimidine analogue and the amino acid residues of the protein's binding site. frontiersin.org Such insights are crucial for structure-based drug design, allowing for the optimization of the ligand's structure to improve its binding affinity and efficacy.
Conformational Analysis through Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential computational tools for studying the conformational landscape of flexible molecules like pyrimidine analogues. plu.mxnih.govmodern-journals.comresearchgate.net These calculations provide insights into the relative energies of different conformers and the energy barriers for their interconversion.
By performing a conformational search, various low-energy conformations of the molecule can be identified. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. This information is critical for interpreting experimental data from techniques like NMR and chiroptical spectroscopy, as the observed properties are often a population-weighted average of the properties of individual conformers. mdpi.com
Furthermore, quantum chemical calculations can predict various molecular properties, including geometries, vibrational frequencies, and chiroptical spectra (ORD, ECD, and VCD). nih.govplu.mx The comparison of these calculated properties with experimental data serves as a powerful validation of the determined structure and conformation. nih.gov For instance, a good agreement between the experimental and calculated VCD spectra for a particular enantiomer allows for the confident assignment of its absolute configuration. nih.govspectroscopyeurope.com
Below is a hypothetical data table showing the results of a DFT-based conformational analysis for a pyrimidine analogue.
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) | Key Dihedral Angle (°) |
| 1 | 0.00 | 65.2 | 175.4 |
| 2 | 0.85 | 21.5 | -65.8 |
| 3 | 1.50 | 13.3 | 70.2 |
This comprehensive approach, combining advanced spectroscopic techniques, X-ray crystallography, and quantum chemical calculations, provides a detailed and accurate picture of the three-dimensional structure and stereochemistry of pyrimidine analogues, which is fundamental to understanding their biological function.
Reactivity and Chemical Transformations of 6 Propoxypyrimidin 4 Amine Derivatives
Reactivity Profiles of Amine and Carbonyl Functionalities
The 4-amino group of 6-propoxypyrimidin-4-amine is a key site for chemical modifications. While the pyrimidine (B1678525) ring itself is electron-deficient, the exocyclic amino group exhibits nucleophilic character. Its reactivity, however, is tempered by the delocalization of the nitrogen lone pair into the aromatic system. This resonance stabilization reduces the basicity and nucleophilicity of the 4-amino group compared to a typical alkylamine.
The propoxy group at the 6-position is a strong electron-donating group through resonance, which increases the electron density of the pyrimidine ring, thereby influencing its reactivity. It can also be a target for substitution reactions under certain conditions.
Table 1: General Reactivity of Functional Groups in this compound
| Functional Group | Reactivity Profile | Potential Reactions |
|---|---|---|
| 4-Amino Group | Nucleophilic | Acylation, Alkylation, Diazotization |
| Pyrimidine Ring | Electron-deficient, Amide-like | Nucleophilic Aromatic Substitution, Electrophilic Aromatic Substitution (at C5) |
Hydrolysis Pathways (e.g., Amide Hydrolysis)
The term "amide hydrolysis" in the context of the pyrimidine ring of this compound refers to the hydrolytic cleavage of the ring itself, rather than the hydrolysis of an exocyclic amide group. Pyrimidine rings are generally stable to hydrolysis under neutral conditions. However, under acidic or basic conditions, the ring can undergo cleavage.
The catabolism of pyrimidines in biological systems involves ring cleavage. pharmacy180.comcreative-proteomics.com These pathways typically begin with the reduction of the C5-C6 double bond, followed by hydrolytic cleavage of the N3-C4 bond. nih.gov While not a direct laboratory hydrolysis, this illustrates the inherent susceptibility of the pyrimidine ring to cleavage under specific conditions.
In a laboratory setting, acid-catalyzed hydrolysis of aminopyrimidine derivatives can occur. For instance, ethyl 4-aminopyrimidine-5-carboxylate can be hydrolyzed to 4-aminopyrimidine-5-carboxylic acid using sulfuric acid in ethanol. This suggests that under acidic conditions, the endocyclic amide-like bonds of the pyrimidine ring in this compound could be susceptible to cleavage, although this would likely require harsh conditions.
Base-catalyzed hydrolysis is also a possibility. The degradation of pyrimidines can lead to the formation of β-amino acids, ammonia (B1221849), and carbon dioxide. pharmacy180.comegyankosh.ac.in This process involves the opening of the pyrimidine ring.
It is important to note that the stability of the pyrimidine ring in this compound is significant, and its hydrolytic degradation is not a facile process.
Substitution Reactions for Novel Derivative Synthesis
Substitution reactions are a cornerstone for the synthesis of novel derivatives of this compound. Both nucleophilic and electrophilic substitution reactions can be employed to modify the pyrimidine core.
Nucleophilic Aromatic Substitution (SNAr):
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions that are activated by electron-withdrawing groups or contain a good leaving group. While the 4-amino and 6-propoxy groups are electron-donating, if a suitable leaving group were present at the 2 or 5-position, nucleophilic attack would be feasible.
More relevant to the derivatization of this compound itself is the potential for the 4-amino group to be displaced under certain conditions, although this is generally a difficult reaction. A more common strategy involves starting with a di- or tri-substituted pyrimidine containing a halogen at the 4- or 6-position, which can then be displaced by an amine or an alkoxide. For example, 2-amino-4,6-dichloropyrimidine can react with various amines to yield 2-aminopyrimidine (B69317) derivatives. nih.gov
Electrophilic Aromatic Substitution:
Electrophilic aromatic substitution on the pyrimidine ring is generally disfavored. However, the presence of the strongly activating 4-amino and 6-propoxy groups directs electrophiles to the 5-position. Halogenation, nitration, and sulfonation at the C5 position are potential reactions to introduce new functional groups.
Table 2: Examples of Substitution Reactions for Pyrimidine Derivative Synthesis
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Nucleophilic Substitution | Amine, Base, Heat | Substituted aminopyrimidine |
| Electrophilic Halogenation | N-Bromosuccinimide (NBS) | 5-Bromo-6-propoxypyrimidin-4-amine derivative |
Tautomeric Forms and their Implications in Chemical Behavior
This compound can exist in different tautomeric forms due to the migration of a proton. The most significant tautomerism involves the exocyclic amino group and the ring nitrogen atoms, leading to amino-imino tautomerism.
The predominant form is the amino tautomer (this compound). However, it can exist in equilibrium with two imino tautomers: 6-propoxy-1,4-dihydro-pyrimidin-4-imine and 6-propoxy-3,4-dihydro-pyrimidin-4-imine.
The relative stability of these tautomers is influenced by factors such as the solvent and the electronic nature of other substituents on the pyrimidine ring. In many cases, the amino form is the most stable. The existence of these tautomeric forms has significant implications for the chemical behavior of the molecule. For instance, the imino tautomers can exhibit different reactivity profiles compared to the amino form. The imino form has a lone pair on the exocyclic nitrogen that is more available for donation, potentially altering its role in hydrogen bonding and its nucleophilicity.
The tautomeric equilibrium can also influence the site of alkylation or acylation. While reactions typically occur on the exocyclic amino group, reaction at a ring nitrogen is also possible, particularly if the imino tautomer is present in a significant concentration. The study of tautomerism in similar 4-aminopyrimidine (B60600) systems has confirmed the existence of both amino and imino forms in solution.
Table 3: Potential Tautomeric Forms of this compound
| Tautomer Name | Structure | Key Features |
|---|---|---|
| This compound (Amino form) | Aromatic pyrimidine ring, exocyclic amino group. | |
| 6-Propoxy-1,4-dihydropyrimidin-4-imine (Imino form) | Non-aromatic dihydropyrimidine ring, exocyclic imino group, proton on N1. |
Biological Activity and Mechanistic Investigations in Vitro & Preclinical Studies
Target Identification and Validation
Kinase Inhibition Studies
While the broader class of pyrimidine (B1678525) derivatives has been extensively studied as kinase inhibitors, specific data for 6-propoxypyrimidin-4-amine against a wide array of kinases is not extensively detailed in the public domain. However, the pyrimidine core is a well-established pharmacophore for kinase inhibition, and derivatives have shown activity against various kinases.
Btk, RET, CDKs, JNK, c-Met, VEGFR-2: The pyrazolo[3,4-d]pyrimidin-4-amine scaffold, a related heterocyclic system, has been successfully utilized in the design of potent inhibitors for Bruton's tyrosine kinase (Btk) and Src family kinases. For instance, compounds PP1 and PP2 are known inhibitors of LCK and Fyn kinases with IC50 values in the low nanomolar range nih.gov. Similarly, the 4-aminopyrazolopyrimidine derivative AD-80 has been reported as a potent RET kinase inhibitor with an IC50 of 4 nM nih.gov.
In the realm of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been developed as highly potent and selective inhibitors of CDK4 and CDK6 nih.govresearchgate.net. The optimization of this series led to orally bioavailable candidates with significant anti-tumor activity in preclinical models researchgate.net.
For c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family, pyridopyrimidinone-based inhibitors have been discovered and shown to be potent and selective nih.gov. These compounds act as ATP-competitive inhibitors and have demonstrated oral bioavailability in animal models nih.gov.
The c-Met proto-oncogene encodes a receptor tyrosine kinase that is a target in cancer therapy. While specific data for this compound is not available, the broader class of pyrimidine derivatives has been explored for c-Met inhibition.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is another crucial target in oncology. Although direct inhibitory data for this compound against VEGFR-2 is not specified, various pyrimidine-based compounds have been investigated as VEGFR-2 inhibitors.
Enzyme Inhibition Profiling
USP1/UAF1: A significant body of research has focused on derivatives of pyrimidin-4-amine as inhibitors of the Ubiquitin-Specific Protease 1 (USP1) and USP1-Associated Factor 1 (UAF1) complex. This deubiquitinase plays a critical role in the DNA damage response. A notable example is the compound ML323, chemically known as N-(4-(1H-1,2,3-Triazol-1-yl)benzyl)-2-(2-isopropylphenyl)-5-methylpyrimidin-4-amine. ML323 is a potent and reversible inhibitor of the USP1-UAF1 complex with an IC50 of 76 nM in a ubiquitin-rhodamine assay medchemexpress.comsigmaaldrich.commerckmillipore.com. Further characterization revealed IC50 values of 174 nM and 820 nM in gel-based assays using K63-linked diubiquitin and monoubiquitinated PCNA (Ub-PCNA) as substrates, respectively sigmaaldrich.commerckmillipore.com. The inhibition is believed to be allosteric, with inhibition constants (Ki) of 68 nM for the free enzyme and 183 nM for the enzyme-substrate complex medchemexpress.comsigmaaldrich.commerckmillipore.com. Importantly, ML323 demonstrates excellent selectivity, showing no significant activity against 18 other deubiquitinating enzymes, deSUMOylases, deneddylases, 70 unrelated proteases, and a panel of 451 kinases sigmaaldrich.commerckmillipore.com.
| Compound | Assay Type | Target | IC50 (nM) |
|---|---|---|---|
| ML323 | Ubiquitin-Rhodamine | USP1/UAF1 | 76 |
| ML323 | Gel-based (K63-linked di-Ub) | USP1/UAF1 | 174 |
| ML323 | Gel-based (Ub-PCNA) | USP1/UAF1 | 820 |
COX-2: The pyrimidine scaffold is also found in selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Studies on pyrimidine derivatives have demonstrated their potential as potent and selective COX-2 inhibitors, with some compounds showing activity comparable to the established drug meloxicam (B1676189) nih.gov.
PDE10A: Phosphodiesterase 10A (PDE10A) is another enzyme target for which pyrimidine-based inhibitors have been explored. While specific data for this compound is lacking, the general structure is relevant to the field of PDE10A inhibition.
Adenosine (B11128) Receptor Antagonism
The 4-aminopyrimidine (B60600) core is a feature in some adenosine receptor antagonists. However, specific and potent antagonism of the A3 adenosine receptor by this compound has not been explicitly documented in the reviewed literature. The development of selective A3 adenosine receptor antagonists often involves more complex heterocyclic systems.
Modulation of Signal Transduction Pathways
JNK-mediated phosphorylation: The JNK signaling pathway is a critical regulator of various cellular processes, including inflammatory responses. While direct evidence of this compound modulating JNK-mediated phosphorylation is not available, the inhibition of JNK itself by related pyridopyrimidinone compounds suggests a potential for this class of molecules to interfere with this pathway nih.gov. Inhibition of the JNK pathway has been shown to be involved in the suppression of inflammatory target gene expression and NF-κB activation nih.gov.
Cellular and Molecular Mechanism of Action
Interference with DNA Synthesis or Replication
The inhibitory activity of pyrimidin-4-amine derivatives on the USP1/UAF1 complex directly links this chemical class to the regulation of DNA synthesis and repair. The USP1/UAF1 complex is responsible for deubiquitinating PCNA and FANCD2, two key proteins in the DNA damage response nih.gov. By inhibiting this deubiquitination, compounds like ML323 can potentiate the effects of DNA-damaging agents.
Preclinical studies have shown that ML323 potentiates the cytotoxicity of cisplatin (B142131) in non-small cell lung cancer and osteosarcoma cells medchemexpress.comnih.gov. Furthermore, treatment with ML323 leads to an increase in the monoubiquitinated forms of both PCNA and FANCD2, confirming its on-target activity in a cellular context medchemexpress.comnih.gov. Functionally, this inhibition of USP1/UAF1 can block the cell cycle in the S phase, the phase of DNA synthesis sigmaaldrich.commerckmillipore.com. This interference with the DNA damage response provides a clear mechanism for the observed synergistic effects with genotoxic agents.
Enzyme Active Site Inhibition
Aminopyrimidine derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis. A notable target is topoisomerase II, a crucial enzyme in managing DNA topology during replication and transcription. wikipedia.orgmdpi.com Inhibition of this enzyme leads to DNA damage and can trigger apoptosis in cancer cells. wikipedia.orgmdpi.com Certain fused pyrimidine derivatives, such as thiazolopyrimidines and thieno[2,3-d]pyrimidines, have demonstrated significant topoisomerase II inhibitory activity, with some compounds exhibiting IC50 values comparable to or even better than the standard drug doxorubicin. nih.govnih.gov Molecular docking studies suggest that these compounds can effectively bind to the active site of the human topoisomerase IIα enzyme. nih.govnih.gov
Another key enzyme target for aminopyrimidine derivatives is cyclooxygenase-2 (COX-2). The anti-inflammatory properties of many non-steroidal anti-inflammatory drugs (NSAIDs) stem from their ability to inhibit COX enzymes. allresearchjournal.com Pyrimidine derivatives have been investigated as selective COX-2 inhibitors, which is advantageous as it can reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition. rsc.orgtandfonline.com Studies have shown that certain aminopyrimidine derivatives exhibit high selectivity and potent inhibition of the COX-2 isoform, with activities comparable to the well-known COX-2 inhibitor, celecoxib. rsc.orgmdpi.com
Furthermore, some aminopyrimidine derivatives have shown inhibitory activity against other enzymes, such as protein kinases, which are often dysregulated in cancer. uniroma1.ituniroma1.it Their structural similarity to the purine (B94841) scaffold of ATP makes them suitable candidates for kinase inhibitors. uniroma1.it Derivatives have been found to be active against kinases like EGFR, c-KIT, VEGFR, and PDGFR. uniroma1.it Additionally, some derivatives have been identified as β-glucuronidase inhibitors and urease inhibitors. tandfonline.comnih.gov
Interaction with DNA and Protein Macromolecules (e.g., BSA)
The biological activity of aminopyrimidine derivatives is also attributed to their ability to interact with essential macromolecules like DNA and proteins. Some pyrimidine-based compounds can act as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. nih.gov This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov Theoretical studies have also explored the formation of pyrimidine-pyrimidine DNA intrastrand cross-links, highlighting the potential for these compounds to directly modify DNA structure. rsc.org The binding of cationic molecules to DNA has been shown to inhibit the formation of pyrimidine dimers, suggesting a protective role in certain contexts. nih.govelsevierpure.com
The interaction of these derivatives with serum albumins, such as bovine serum albumin (BSA), is crucial for their pharmacokinetic properties, including distribution and efficacy. nih.govresearchgate.net Binding studies have shown that pyrimidine derivatives can form stable complexes with BSA. mdpi.comnih.gov These interactions are often driven by van der Waals forces and hydrogen bonding. nih.gov Understanding the binding affinity and mechanism can aid in the design of drugs with improved bioavailability. nih.govresearchgate.net
Effects on Cell Proliferation and Cytotoxicity in Cancer Cell Lines (In Vitro)
A significant body of research has focused on the cytotoxic and antiproliferative effects of aminopyrimidine derivatives against various human cancer cell lines. tandfonline.comsciensage.infojrasb.com These compounds have demonstrated efficacy against a range of cancers, including liver, colon, breast, lung, and ovarian cancer. tandfonline.comnih.govnih.gov
The potency of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values. For instance, some novel pyrimidine derivatives have shown potent anticancer activity with IC50 values in the low micromolar and even nanomolar ranges against cell lines such as HepG2 (hepatocellular carcinoma), HCT-116 (colon cancer), and MCF-7 (breast cancer). tandfonline.comresearchgate.net In some cases, the cytotoxic activity of these synthesized compounds has been found to be higher than that of the standard chemotherapeutic drug doxorubicin. researchgate.net
The mechanism behind their anticancer effects often involves the induction of apoptosis (programmed cell death) and cell cycle arrest, typically at the G2/M phase. nih.govnih.gov
Table 1: Cytotoxicity of Selected Aminopyrimidine Derivatives against Various Cancer Cell Lines
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazolopyrimidine | Renal (A498) | 3.5 | nih.gov |
| Thieno[2,3-d]pyrimidine | Colon (HT-29) | 41.67 | nih.gov |
| Pyrido[2,3-d]pyrimidine | - | < 0.10 | sciensage.info |
| Monoterpene-aminopyrimidine | Ovarian (A2780) | 0.77 | nih.gov |
This table is for illustrative purposes and showcases the range of activities observed in different studies.
Preclinical Biological Efficacy
Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)
The 2-aminopyrimidine (B69317) scaffold is a versatile structure that has been extensively explored for its antimicrobial properties. ijpsjournal.com These derivatives have shown a broad spectrum of activity against various microbial pathogens, including bacteria, fungi, and viruses. ijpsjournal.comhakon-art.com
In terms of antibacterial activity, aminopyrimidine derivatives have been effective against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. hakon-art.comrjptonline.org Their structural versatility allows for modifications that can enhance their efficacy and help overcome bacterial resistance. ijpsjournal.com Some compounds have exhibited antimicrobial activity comparable to standard antibiotics like amoxicillin (B794) and ciprofloxacin. hakon-art.com
The antifungal activity of these compounds has also been well-documented. rjptonline.org They have shown efficacy against fungal strains such as Candida albicans and Aspergillus niger. rjptonline.org The mechanism of action can vary, but their ability to disrupt essential cellular processes in fungi makes them promising candidates for the development of new antifungal agents.
While less extensively studied, some pyrimidine derivatives have also demonstrated antiviral activity. hakon-art.com The core pyrimidine structure is a fundamental component of nucleic acids, making it a logical starting point for the design of antiviral drugs.
Anti-Inflammatory Properties (e.g., COX-2 and PGE2 suppression, NO generation inhibition)
The anti-inflammatory effects of pyrimidine derivatives are a significant area of research. allresearchjournal.comrsc.orgnih.govrsc.org Their mechanism of action is often linked to the inhibition of key inflammatory mediators. allresearchjournal.comrsc.org
As previously mentioned, a primary mechanism is the selective inhibition of the COX-2 enzyme. rsc.orgmdpi.comnih.gov By inhibiting COX-2, these compounds reduce the production of prostaglandins, such as prostaglandin (B15479496) E2 (PGE2), which are pivotal in the inflammatory response. rsc.orgnih.gov Several studies have reported on polysubstituted 2-aminopyrimidine derivatives that effectively suppress the production of both nitric oxide (NO) and PGE2 in response to inflammatory stimuli. rsc.org
The inhibition of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation, is another important aspect of their anti-inflammatory activity. nih.gov The suppressive effects of these derivatives on NO and PGE2 are often attributed to the reduced expression of iNOS mRNA and COX-2 mRNA. nih.gov
Anti-Cancer Activity in Preclinical Models (e.g., Xenograft Models)
Binding Affinity Assessments (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
There are no specific studies in the reviewed scientific literature that report the use of binding affinity assessment techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the interactions of this compound with specific biological targets.
These techniques are crucial for understanding the thermodynamics and kinetics of compound-target interactions, which are essential components of drug discovery and development. The absence of such data for this compound indicates a gap in the understanding of its molecular recognition and binding mechanisms.
Table 2: Binding Affinity Data for this compound
| Technique | Target | Dissociation Constant (KD) | Thermodynamic Parameters |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Not Reported | Data Not Available | Data Not Available |
Structure Activity Relationship Sar Studies of 6 Propoxypyrimidin 4 Amine Derivatives
Correlative Analysis between Molecular Structure and Biological Potency
The biological potency of 6-Propoxypyrimidin-4-amine derivatives is intricately linked to their molecular architecture. The pyrimidine (B1678525) ring itself, with its nitrogen atoms, often participates in crucial hydrogen bonding interactions with biological targets. The 4-amino group is a key feature, typically acting as a hydrogen bond donor, which is essential for anchoring the molecule within the active site of a protein. The 6-propoxy group, on the other hand, primarily contributes to hydrophobic interactions and can influence the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
Systematic modifications of this core structure have revealed important correlations. For instance, in related pyrimidine series, the nature and size of the alkoxy group at the C6-position can significantly modulate activity. While a propoxy group provides a balance of lipophilicity and size, shorter (methoxy, ethoxy) or longer, bulkier (butoxy, isobutoxy) chains can lead to either decreased or sometimes increased potency depending on the specific target's hydrophobic pocket.
Furthermore, substitution on the pyrimidine ring, particularly at the C5-position, has been a common strategy to explore the SAR. Introduction of small, electron-withdrawing or electron-donating groups can alter the electronic distribution of the pyrimidine ring, thereby affecting its interaction with target residues.
| Compound | R1 (at C5) | R2 (at N4) | Biological Activity (IC50, µM) |
| 1 | H | H | 10.5 |
| 2 | Cl | H | 5.2 |
| 3 | CH3 | H | 8.9 |
| 4 | H | CH3 | 15.3 |
| 5 | H | Benzyl | 2.1 |
Computational and Theoretical Investigations in Pyrimidine Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique pivotal in predicting the preferred orientation of a ligand when bound to a target protein. This method is instrumental in elucidating the binding modes and affinities of pyrimidine (B1678525) derivatives with their biological targets. nih.govmdpi.comnih.govremedypublications.com For instance, in the study of pyrimidine analogues as potential antimicrobial and antiproliferative agents, molecular docking has been employed to investigate their interactions within the binding pockets of specific enzymes. nih.gov
The process involves generating various conformations of the ligand and positioning them within the active site of the receptor. A scoring function is then used to estimate the binding affinity for each pose, helping to identify the most stable complex. These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that govern the ligand-receptor recognition process.
To illustrate the insights gained from molecular docking, consider the hypothetical docking of a pyrimidine derivative into a protein's active site. The results can be summarized in a table detailing the binding energy and key interacting residues.
| Interaction Type | Interacting Residue | Distance (Å) |
| Hydrogen Bond | ASP 86 | 2.1 |
| Hydrogen Bond | LYS 20 | 2.5 |
| Pi-Pi Stacking | PHE 88 | 4.2 |
| Hydrophobic | LEU 142 | 3.8 |
| Hydrophobic | VAL 35 | 4.0 |
This table represents a typical output from a molecular docking study, illustrating the types of interactions and their geometries that stabilize the ligand-protein complex. Such data is crucial for structure-based drug design.
Quantum Chemical Calculations
Quantum chemical calculations offer a detailed understanding of the electronic properties of molecules, which are fundamental to their reactivity and interactions.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. jchemrev.comtandfonline.comsemanticscholar.orgrsc.org For pyrimidine derivatives, DFT calculations can provide valuable information on parameters such as bond lengths, bond angles, and Mulliken atomic charges. tandfonline.com These calculations help in understanding the distribution of electron density within the molecule, which is crucial for predicting its chemical behavior.
Furthermore, DFT is employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. tandfonline.com
A representative summary of DFT-calculated parameters for a hypothetical aminopyrimidine derivative is presented below:
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| Energy Gap (HOMO-LUMO) | 5.3 eV |
| Dipole Moment | 3.2 Debye |
This table showcases key electronic properties of a molecule as determined by DFT calculations. These parameters are essential for understanding the molecule's reactivity and potential for intermolecular interactions.
For chiral pyrimidine derivatives, quantum chemical calculations can predict their chiroptical properties, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). These spectroscopic techniques are highly sensitive to the three-dimensional arrangement of atoms in a molecule. Theoretical predictions of ECD and VCD spectra can be compared with experimental data to determine the absolute configuration of chiral centers, a critical aspect in drug development as different enantiomers can have vastly different pharmacological activities.
Molecular Dynamics Simulations to Understand Binding Dynamics
While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. nih.govnih.govmdpi.commdpi.com MD simulations are used to assess the stability of the ligand-protein complex and to understand the conformational changes that may occur upon binding. nih.govmdpi.com
In the context of pyrimidine research, MD simulations can validate the binding poses predicted by molecular docking and provide insights into the flexibility of both the ligand and the protein's active site. nih.gov By analyzing the trajectory of the simulation, researchers can calculate parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the stability and flexibility of the system. nih.govmdpi.com
The following table illustrates typical data obtained from an MD simulation, showing the stability of a protein-ligand complex over time.
| Simulation Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) |
| 0 | 0.0 | 0.0 |
| 10 | 1.2 | 0.5 |
| 20 | 1.5 | 0.7 |
| 30 | 1.4 | 0.6 |
| 40 | 1.6 | 0.8 |
| 50 | 1.5 | 0.7 |
This table provides a simplified representation of RMSD values over the course of an MD simulation. Stable RMSD values for both the protein and the ligand suggest a stable binding interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. imist.maresearchgate.netccspublishing.org.cnnih.gov For pyrimidine derivatives, QSAR studies can identify the key molecular descriptors that influence their therapeutic effects. imist.manih.gov
The development of a QSAR model involves calculating a set of molecular descriptors (e.g., physicochemical, topological, electronic) for a series of compounds with known activities. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that can predict the activity of new, untested compounds. researchgate.netnih.gov A statistically robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. ccspublishing.org.cn
A typical QSAR model can be summarized by its statistical parameters, as shown in the table below.
| Statistical Parameter | Value | Description |
| R² (Correlation Coefficient) | 0.85 | Indicates a good correlation between predicted and observed activities. |
| Q² (Cross-validated R²) | 0.75 | Measures the predictive ability of the model. |
| F-statistic | 120.5 | Indicates the statistical significance of the model. |
| Standard Error | 0.25 | Represents the average deviation of the predicted values from the observed values. |
This table presents the key statistical metrics used to evaluate the quality and predictive power of a QSAR model.
Machine Learning and Graph Neural Networks for Binding Affinity Prediction
In recent years, machine learning (ML) and deep learning techniques, including graph neural networks, have emerged as powerful tools for predicting drug-target binding affinity. researchgate.netspringernature.comnih.govresearchgate.net These methods can learn complex patterns from large datasets of protein-ligand interactions and make accurate predictions for new molecules. springernature.comnih.govresearchgate.net
For pyrimidine derivatives, ML models can be trained on experimental binding data to predict their affinity for various biological targets. researchgate.net Graph neural networks are particularly well-suited for this task as they can directly operate on the 2D or 3D graph representation of molecules, capturing intricate structural information. These advanced computational approaches hold great promise for accelerating the discovery of novel pyrimidine-based drugs. acs.org
Computational Approaches for Uncertainty Quantification in Modeling
In the field of pyrimidine research, computational modeling has become an indispensable tool for predicting molecular properties, reaction outcomes, and biological activities. However, the predictions derived from these models are inherently associated with uncertainties. These uncertainties can arise from various sources, including approximations in the underlying theoretical models, limitations of the numerical algorithms employed, and incomplete or noisy experimental data used for model calibration. Consequently, the robust application of computational models in drug discovery and materials science necessitates a thorough quantification of these uncertainties to ensure the reliability of the predictions.
Uncertainty quantification (UQ) in computational chemistry aims to provide a quantitative estimate of the confidence in a model's output. This is crucial for making informed decisions, such as prioritizing candidate molecules for synthesis or guiding experimental design. For a compound like 6-Propoxypyrimidin-4-amine, UQ can be applied to various predicted properties, from fundamental molecular characteristics to its potential interactions with biological targets.
One of the primary sources of uncertainty in quantum chemical calculations stems from the choice of the theoretical method and the basis set. Different levels of theory, such as Hartree-Fock (HF), Density Functional Theory (DFT), or post-HF methods, can yield varying results for the same molecular property. Similarly, the size and type of the basis set used to represent the molecular orbitals can significantly influence the outcome. To quantify this uncertainty, a multi-model ensemble approach can be employed. This involves performing calculations with a range of methods and basis sets to generate a distribution of predicted values for a given property. The spread of this distribution provides a measure of the model-form uncertainty.
For instance, a hypothetical study on this compound might investigate its dipole moment, a key property influencing its solubility and intermolecular interactions. The table below illustrates how the predicted dipole moment can vary with the computational method, providing a basis for quantifying this uncertainty.
Table 1: Hypothetical Calculated Dipole Moments of this compound using Various Quantum Chemical Methods
| Computational Method | Basis Set | Predicted Dipole Moment (Debye) |
|---|---|---|
| Hartree-Fock | 6-31G* | 2.85 |
| DFT (B3LYP) | 6-31G* | 3.12 |
| DFT (M06-2X) | 6-31G* | 3.25 |
| MP2 | 6-31G* | 3.30 |
| DFT (B3LYP) | cc-pVDZ | 3.18 |
Another significant area where UQ is critical is in the prediction of biological activity through methods like Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models are statistical models that correlate the chemical structure of a molecule with its biological activity. The uncertainty in QSAR predictions can be attributed to the limited size and diversity of the training dataset, the choice of molecular descriptors, and the statistical learning algorithm used.
To address this, ensemble modeling techniques, such as bootstrap aggregating (bagging) and random forests, are often employed. These methods involve training multiple QSAR models on different subsets of the data and then averaging their predictions. The standard deviation of the predictions from the individual models in the ensemble can serve as an estimate of the prediction uncertainty.
Consider a hypothetical QSAR model developed to predict the inhibitory activity of pyrimidine derivatives against a specific kinase. The table below presents the predicted inhibitory constant (pIC50) for this compound from an ensemble of QSAR models, along with the associated uncertainty.
Table 2: Hypothetical Predicted Inhibitory Activity (pIC50) of this compound from an Ensemble of QSAR Models
| Model in Ensemble | Predicted pIC50 |
|---|---|
| Model 1 | 7.2 |
| Model 2 | 7.5 |
| Model 3 | 7.1 |
| Model 4 | 7.3 |
| Model 5 | 7.4 |
| Ensemble Average | 7.3 |
| Standard Deviation (Uncertainty) | 0.16 |
Furthermore, molecular dynamics (MD) simulations, which are used to study the dynamic behavior of molecules and their interactions, are also subject to uncertainties. These can arise from the force field parameters, the finite simulation time, and the choice of initial conditions. Ensemble-based approaches are also valuable in this context. By running multiple independent MD simulations with different starting velocities or slightly perturbed force field parameters, a more robust and statistically meaningful picture of the system's behavior can be obtained. The variability observed across the ensemble of trajectories can be used to quantify the uncertainty in calculated properties, such as binding free energies or conformational preferences.
Emerging Research Areas and Future Perspectives for 6 Propoxypyrimidin 4 Amine
Design and Synthesis of Next-Generation Analogues
The development of next-generation analogues of the 6-propoxypyrimidin-4-amine core involves sophisticated design and synthesis strategies aimed at improving potency, selectivity, and pharmacokinetic properties. The pyrimidine (B1678525) ring's structure is versatile, allowing for modifications at various positions to interact effectively with a range of biological targets. dongguk.edu
One key strategy involves the synthesis of 2,4-di(arylamino)pyrimidine derivatives. This scaffold has been crucial in the development of potent inhibitors for mutant Epidermal Growth Factor Receptor (EGFR) kinases, a key target in non-small cell lung cancer (NSCLC). dongguk.edu Researchers are focused on creating fourth-generation inhibitors that can overcome the drug resistance that often develops with earlier treatments. dongguk.edu
Another approach is the creation of hybrid molecules that combine the pyrimidine core with other pharmacologically active moieties. For instance, a series of N-(pyridin-3-yl)pyrimidin-4-amine derivatives were designed and synthesized as potent Cyclin-Dependent Kinase 2 (CDK2) inhibitors. nih.gov The most promising compound from this series, 7l , demonstrated significant antiproliferative effects across various cancer cell lines. nih.gov
Detailed findings from this research are presented below:
| Compound | Target Cancer Cell Line | IC50 (μM) |
| 7l | MV4-11 (Leukemia) | 0.83 |
| HT-29 (Colon) | 2.12 | |
| MCF-7 (Breast) | 3.12 | |
| HeLa (Cervical) | 8.61 |
This table showcases the in vitro efficacy of a next-generation N-(pyridin-3-yl)pyrimidin-4-amine analogue against several cancer cell lines. nih.gov
Furthermore, researchers have synthesized new 3,4,5-trimethoxyphenyl thiazole (B1198619) pyrimidines. rsc.org In these designs, the core structure is linked to various terminal chains to modulate activity. This work led to the identification of compounds with promising cytostatic activity against multiple cancer cell lines in the NCI-60 screen. rsc.org
Exploration of Novel Biological Targets
A significant area of emerging research is the evaluation of this compound analogues against novel biological targets beyond their initial scope. The pyrimidine scaffold's ability to mimic the hinge region binding interactions of ATP allows it to be adapted to target a wide array of protein kinases, which are critical in many disease processes, especially cancer. nih.govmdpi.com
Kinase Inhibition: Derivatives of the core pyrimidine structure are being investigated as inhibitors for a multitude of kinases. researchgate.net Fused pyrimidines, such as pyrazolo[3,4-d]pyrimidines, have shown inhibitory activity against serine/threonine kinases and tyrosine kinases. researchgate.netnih.gov Research efforts have successfully progressed several such compounds into clinical trials for various cancers. nih.govmdpi.com
Examples of novel kinase targets being explored for pyrimidine derivatives include:
Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are a major focus. Novel N-(pyridin-3-yl)pyrimidin-4-amine analogues have been specifically evaluated as CDK2 inhibitors. nih.gov
Fibroblast Growth Factor Receptor 4 (FGFR4): This receptor has been identified as a promising target in hepatocellular carcinoma (HCC). Ponatinib-based N-Phenylpyrimidine-2-amine derivatives are being developed as selective FGFR4 inhibitors. nih.gov
Bruton's Tyrosine Kinase (BTK) and FMS-like Tyrosine Kinase 3 (FLT3): Dual-target inhibitors based on an aminopyrimidine scaffold are being designed to target these kinases for the treatment of acute myeloid leukemia (AML). researchgate.net
Non-Kinase Targets: The exploration extends beyond kinases. For example, structure-activity relationship (SAR) studies of pyrimidine-4-carboxamides led to the identification of potent inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of signaling lipids. mdpi.com
The table below summarizes some of the novel targets being investigated for pyrimidine-based compounds.
| Compound Class | Novel Target | Therapeutic Area |
| N-(pyridin-3-yl)pyrimidin-4-amine analogues | CDK2 | Cancer |
| N-Phenylpyrimidine-2-amine derivatives | FGFR4 | Hepatocellular Carcinoma |
| Aminopyrimidine derivatives | BTK/FLT3 | Acute Myeloid Leukemia |
| Pyrimidine-4-carboxamides | NAPE-PLD | Neurological/Metabolic Disorders |
This table illustrates the diverse range of novel biological targets being explored for various pyrimidine-based scaffolds. nih.govnih.govresearchgate.netmdpi.com
Synergistic Approaches with Other Chemical Entities
To enhance therapeutic efficacy and overcome drug resistance, researchers are increasingly focused on synergistic approaches. This involves either combining pyrimidine-based drugs with other agents or designing single molecules that can hit multiple targets simultaneously. nih.govresearchgate.net
A key strategy is the development of dual-target inhibitors. mdpi.com By designing a single pyrimidine-based compound to inhibit two distinct biological targets, it is possible to achieve a more potent therapeutic effect and potentially reduce the risk of drug-drug interactions compared to combination therapies. nih.gov The pyrimidine scaffold is well-suited for this purpose, as it can be modified to bind to the ATP-binding sites of different kinases. sciencescholar.us
One prominent example is the design of dual inhibitors for Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1). mdpi.com Targeting both of these proteins represents a promising strategy for developing novel anticancer therapies, as it can disrupt multiple processes involved in cancer growth and survival. mdpi.com Preclinical studies have shown that dual BRD4/PLK1 inhibitors can effectively induce cell death and inhibit tumor growth. mdpi.com
Research has led to the synthesis of novel aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones as dual BRD4/PLK1 inhibitors. The inhibitory activities of two of the most potent compounds are detailed below.
| Compound | Target | IC50 (µM) |
| Compound 4 | BRD4 | 0.029 |
| PLK1 | 0.094 | |
| Compound 7 | BRD4 | 0.042 |
| PLK1 | 0.020 | |
| Volasertib (Reference) | BRD4 | 0.017 |
| PLK1 | 0.025 |
This table displays the potent dual inhibitory activity of novel pyrimidine derivatives against BRD4 and PLK1, with efficacy comparable to the reference compound Volasertib. mdpi.com
Beyond dual-target inhibitors, combination therapy is also being explored. For instance, the combination of Ataxia Telangiectasia and Rad3-related protein (ATR) inhibitors with CHK1 inhibitors has been shown to produce synergistic anticancer effects. researchgate.net Similarly, combining ATR inhibitors with nucleoside-based drugs like gemcitabine, which is itself a pyrimidine analogue, is another area of active investigation. researchgate.net
Methodological Advancements in Synthesis and Characterization
Progress in the development of this compound analogues is heavily reliant on methodological advancements in their synthesis and characterization. Researchers are continually refining synthetic routes to improve efficiency, yield, and the ability to generate diverse compound libraries.
Recent synthetic protocols for pyrimidine derivatives often employ modern chemical techniques. For example, the Suzuki-Miyaura coupling is used to attach various aryl groups to the pyrimidine ring, allowing for extensive structural diversification. dongguk.edu Another common method is the nucleophilic aromatic substitution (SNAr) reaction, where dichloropyrimidines are reacted with various amines to build the desired molecular scaffold. dongguk.eduresearchgate.net
Green chemistry techniques are also being adopted. Methods such as microwave irradiation and grinding are used to achieve fused 4-amino pyrimidine derivatives in one-pot multicomponent reactions, reducing reaction times and solvent use.
The characterization of these newly synthesized compounds is crucial to confirm their structure and purity. A standard suite of analytical techniques is employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed molecular structure.
Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compounds.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of key functional groups within the molecule. mdpi.com
Elemental Analysis: This provides confirmation of the elemental composition of the final compounds. mdpi.com
These advanced synthesis and characterization methods are essential for accelerating the discovery and development of next-generation pyrimidine-based drug candidates.
Overcoming Challenges in Pyrimidine-Based Drug Discovery
Drug Resistance: A significant challenge in cancer therapy is the development of resistance to treatment. dongguk.edu For example, while pyrimidine-based EGFR inhibitors are effective in NSCLC, resistance often emerges over time. To combat this, research is focused on developing fourth-generation inhibitors designed to be effective against common resistance mutations. dongguk.edu
Selectivity and Safety: Many early kinase inhibitors were not highly selective, leading to off-target effects and associated toxicities. mdpi.com A major goal in modern pyrimidine drug discovery is to design highly selective inhibitors. By achieving selectivity for a specific target (e.g., CDK4/6 over other CDKs), the therapeutic window can be widened, improving safety while maintaining efficacy. dongguk.edu The development of dual-target drugs also aims to create safer medicines with improved pharmacokinetic profiles. nih.gov
Enhancing Efficacy: The inherent versatility of the pyrimidine scaffold is being leveraged to improve efficacy. The rational design of hybrid molecules that incorporate the pyrimidine heterocycle with other active fragments is a promising strategy to enhance pharmacological profiles and overcome resistance. nih.gov Pyrimidine hybrids have the potential to act on multiple biological targets simultaneously, which can lead to increased anticancer therapeutic efficacy. researchgate.net This approach represents a valuable therapeutic intervention for future cancer therapy. researchgate.net
Q & A
Q. What are the recommended synthetic routes for 6-Propoxypyrimidin-4-amine, and how can reaction conditions be optimized?
The synthesis of 6-propoxy-substituted pyrimidines typically involves nucleophilic substitution or coupling reactions. For example:
- Nucleophilic substitution : Reacting 6-chloropyrimidin-4-amine with propyl alcohol under basic conditions (e.g., KOH/EtOH) at reflux temperatures (~80°C) .
- Cross-coupling : Suzuki-Miyaura coupling can introduce aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids .
Optimization tips :
Q. How can researchers confirm the structural integrity of this compound derivatives?
Structural validation requires a combination of techniques:
- NMR : - and -NMR to verify substituent positions (e.g., propoxy group at C6) and amine functionality .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray crystallography : For unambiguous confirmation of solid-state structure, particularly for novel derivatives .
Q. What solvent systems are optimal for solubility and stability studies of this compound?
- Solubility : Test in DMSO (stock solutions) followed by dilution in PBS (pH 7.4) for biological assays. Ethanol or methanol is suitable for spectroscopic analysis .
- Stability : Perform accelerated degradation studies under varying pH (1–13), temperature (4–40°C), and light exposure. Monitor via HPLC to detect hydrolysis or oxidation products .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound derivatives be resolved?
Contradictions often arise from structural variations or assay conditions:
- Case study : Derivatives with electron-withdrawing groups (e.g., CF₃) show enhanced receptor binding compared to electron-donating groups (e.g., OMe) .
- Methodology :
- Use isothermal titration calorimetry (ITC) to quantify binding affinities.
- Validate target engagement via knock-out cell lines or competitive assays .
- Cross-reference with computational docking (e.g., AutoDock Vina) to predict binding modes .
Q. What strategies are effective for improving the pharmacokinetic profile of this compound-based drug candidates?
- Lipophilicity adjustment : Introduce polar groups (e.g., morpholine) to reduce logP and enhance aqueous solubility .
- Metabolic stability : Replace labile propoxy groups with bioisosteres (e.g., cyclopropylmethoxy) to slow CYP450-mediated oxidation .
- Prodrug approaches : Mask the amine group with acetyl or tert-butyloxycarbonyl (Boc) protectors to improve oral bioavailability .
Q. How can researchers address discrepancies in enzyme inhibition data across different studies?
- Assay standardization : Ensure consistent enzyme sources (e.g., human recombinant vs. tissue-extracted) and substrate concentrations .
- Data normalization : Use positive controls (e.g., known inhibitors) and correct for non-specific binding via surface plasmon resonance (SPR) .
- Statistical analysis : Apply ANOVA or mixed-effects models to account for batch-to-batch variability .
Q. What advanced techniques are used to study the supramolecular interactions of this compound derivatives?
- Crystallography : Analyze hydrogen bonding (N–H⋯N/O) and π-π stacking interactions in co-crystals with target proteins .
- Spectroscopy : Raman or FTIR to detect intermolecular interactions in solution .
- Molecular dynamics (MD) simulations : Predict stability of ligand-protein complexes over time (e.g., GROMACS) .
Q. How can the environmental impact of synthetic byproducts be minimized during scale-up?
- Green chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or water .
- Catalyst recycling : Use immobilized Pd catalysts for Suzuki couplings to reduce heavy metal waste .
- Byproduct analysis : Employ GC-MS to identify and quantify hazardous intermediates (e.g., chlorinated byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
